Sipoglitazar - 342026-92-0

Sipoglitazar

Catalog Number: EVT-283338
CAS Number: 342026-92-0
Molecular Formula: C25H25N3O4S
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sipoglitazar is a synthetic compound classified as a peroxisome proliferator-activated receptor (PPAR) agonist. It exhibits triple agonistic activity on human PPAR subtypes α, γ, and δ. [] This characteristic makes Sipoglitazar a valuable research tool for investigating the roles of PPARs in various biological processes.

Sipoglitazar Acyl Glucuronide

  • Compound Description: Sipoglitazar Acyl Glucuronide is a key metabolite of Sipoglitazar, formed through glucuronidation. It exists as two isomers: Sipoglitazar-G1 (β-1-O-acyl glucuronide) and Sipoglitazar-G2 (α-2-O-acyl glucuronide) []. While Sipoglitazar-G1 can convert back to Sipoglitazar and Sipoglitazar-G2, Sipoglitazar-G2 cannot convert back to Sipoglitazar-G1 []. Interestingly, Sipoglitazar-G1 is further metabolized by CYP2C8 into the deethylated metabolite M-I, while Sipoglitazar-G2 does not undergo this transformation [].
  • Relevance: Sipoglitazar Acyl Glucuronide, particularly Sipoglitazar-G1, plays a crucial role in the unique metabolic pathway of Sipoglitazar. This metabolite acts as an intermediary in the formation of the major metabolite M-I, showcasing an atypical route for drug metabolism [].

Deethylated Sipoglitazar (M-I)

  • Compound Description: M-I is the primary metabolite of Sipoglitazar observed in both animal and human studies [, ]. It is generated through a multi-step process involving glucuronidation of Sipoglitazar to Sipoglitazar-G1, followed by CYP2C8-mediated O-dealkylation and deconjugation []. In monkeys, M-I is further metabolized into M-I-G [].
  • Relevance: The formation of M-I represents a key metabolic pathway for Sipoglitazar. This compound serves as a significant indicator of Sipoglitazar metabolism in both preclinical and clinical settings [, ].

M-I Glucuronide (M-I-G)

  • Compound Description: M-I-G is a metabolite of Sipoglitazar, specifically generated from the further metabolism of the deethylated Sipoglitazar metabolite, M-I. This metabolic conversion is primarily observed in monkeys [].
  • Relevance: M-I-G exemplifies species-specific metabolism of Sipoglitazar. While present as a major urinary metabolite in monkeys, its role in human metabolism remains unclear []. This highlights the importance of considering species differences when translating preclinical findings to humans.
Source and Classification

Sipoglitazar is classified under the category of pharmaceutical agents that act on nuclear receptors. Specifically, it targets both PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. The compound is synthesized from various chemical precursors through established synthetic routes, ensuring high purity and efficacy in therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sipoglitazar typically involves multi-step organic reactions. One notable method includes the use of phase transfer catalysts to facilitate reactions between hydrophilic and hydrophobic reactants. For instance, tetrabutyl ammonium bromide or 18-crown-6 can be employed to enhance reaction efficiency. The process generally starts with the formation of key intermediates, followed by coupling reactions that yield the final product.

Key steps in the synthesis may include:

  • Formation of intermediates: Initial reactants are combined under controlled conditions to form intermediates.
  • Coupling reactions: Intermediates undergo reactions to produce Sipoglitazar, often requiring purification steps such as crystallization or chromatography to isolate the desired compound.
  • Purification: Final products are purified to achieve a high level of purity (≥99%) suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Sipoglitazar has a complex molecular structure characterized by its dual agonistic activity. Its chemical formula is C22_{22}H24_{24}N2_{2}O4_{4}S, indicating the presence of various functional groups that contribute to its biological activity.

The molecular structure can be represented as follows:

  • Molecular Weight: 396.50 g/mol
  • Structural Formula: The structure includes a thiazolidinedione core, which is essential for its activity as a PPAR agonist.

Spectroscopic Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of Sipoglitazar during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Sipoglitazar participates in various chemical reactions that facilitate its pharmacological activities. Notably, it undergoes metabolic transformations in vivo that can affect its efficacy and safety profile. Key reactions include:

  • Oxidation: The compound may be oxidized to form active metabolites that enhance its therapeutic effects.
  • Conjugation: Phase II metabolic processes can lead to conjugation with glucuronic acid or sulfate, affecting its solubility and excretion .

These reactions are critical for understanding the pharmacokinetics and pharmacodynamics of Sipoglitazar.

Mechanism of Action

Process and Data

Sipoglitazar exerts its effects primarily through activation of PPARα and PPARγ receptors. This dual action leads to:

  • Increased fatty acid oxidation: Activation of PPARα enhances lipid metabolism, lowering triglyceride levels.
  • Improved insulin sensitivity: PPARγ activation promotes glucose uptake in adipose tissue, improving glycemic control.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal stability observed at neutral pH levels.

Relevant analytical methods for assessing these properties include High-Performance Liquid Chromatography (HPLC) and Ultraviolet-visible spectroscopy .

Applications

Scientific Uses

Sipoglitazar is primarily utilized in clinical settings for:

  • Management of dyslipidemia: Particularly effective in patients with diabetic dyslipidemia, leading to improved cardiovascular outcomes.
  • Treatment of non-alcoholic fatty liver disease: Emerging evidence suggests beneficial effects on liver function markers.
  • Research applications: Investigated for its potential role in metabolic syndrome management due to its dual receptor activity.

Ongoing clinical trials continue to explore additional therapeutic indications for Sipoglitazar, emphasizing its significance in modern pharmacotherapy .

Properties

CAS Number

342026-92-0

Product Name

Sipoglitazar

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N

SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

3-(3-ethoxy-1-((4-((2-phenyl-1,3-thiazol-4-yl)methoxy)phenyl)methyl)pyrazol-4-yl)propanoic acid
sipoglitaza

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.